Pravastatin Diol Lactone
Overview
Description
Pravastatin Diol Lactone is a derivative of pravastatin, a well-known HMG-CoA reductase inhibitor used to lower lipid levels and reduce the risk of cardiovascular events. This compound is a lactone form of pravastatin, which is a cyclic ester formed from the hydroxy acid form of pravastatin.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pravastatin Diol Lactone can be synthesized through the oxidation of pravastatin. The process involves the selective oxidation of the diol intermediate in the presence of an efficient catalyst. The reaction conditions typically include mild oxidative lactonization of 1,4-diols or 1,5-diols, resulting in the formation of the lactone at high yields .
Industrial Production Methods: Industrial production of pravastatin, and consequently its diol lactone derivative, involves a fermentation process. Mevastatin, a precursor, is first obtained through fermentation using fungi such as Penicillium species. This is followed by hydrolysis of the lactone group and biological hydroxylation to introduce the allylic 6-alcohol group .
Chemical Reactions Analysis
Types of Reactions: Pravastatin Diol Lactone undergoes various chemical reactions, including:
Oxidation: The diol intermediate can be oxidized to form the lactone.
Reduction: The lactone can be reduced back to the diol form under specific conditions.
Substitution: The lactone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Catalysts such as ruthenium or palladium complexes are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Formation of the lactone from the diol.
Reduction: Conversion of the lactone back to the diol.
Substitution: Formation of substituted lactones with various functional groups.
Scientific Research Applications
Pravastatin Diol Lactone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other biologically active molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its lipid-lowering properties and potential cardiovascular benefits.
Industry: Utilized in the production of pharmaceuticals and as a reference compound in analytical methods
Mechanism of Action
Pravastatin Diol Lactone exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is crucial in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels in the liver, resulting in increased uptake of low-density lipoprotein (LDL) from the bloodstream. The compound’s hydrophilicity allows for selective uptake by the liver, reducing the risk of systemic side effects .
Comparison with Similar Compounds
Mevastatin: A precursor to pravastatin, also an HMG-CoA reductase inhibitor.
Lovastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Simvastatin: A statin that requires activation in vivo, unlike pravastatin which is administered in its active form.
Uniqueness: Pravastatin Diol Lactone is unique due to its hydrophilicity, which allows for selective hepatic uptake and reduces the risk of systemic side effects. Additionally, its lactone form provides a stable intermediate for further chemical modifications and synthesis of other biologically active compounds .
Properties
IUPAC Name |
(4R,6R)-6-[2-[(1S,2S,6S,8S,8aR)-6,8-dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-10-2-3-11-6-12(19)8-16(21)18(11)15(10)5-4-14-7-13(20)9-17(22)23-14/h2-3,6,10,12-16,18-21H,4-5,7-9H2,1H3/t10-,12+,13+,14+,15-,16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTQUPQRPRHNQZ-CGDZNSRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC2=CC(CC(C2C1CCC3CC(CC(=O)O3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@@H]3C[C@H](CC(=O)O3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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